Biotin-PEG3-CONH-Ph-CF3-diazirine

Photoaffinity labeling Diazirine photochemistry Probe stability

Biotin-PEG3-CONH-Ph-CF3-diazirine (CAS 2845211-64-3) is a trifunctional photoaffinity probe integrating a biotin affinity handle, a polyethylene glycol (PEG3) solubility linker, and a para-substituted 3-trifluoromethyl-3-phenyldiazirine (TPD) photoreactive moiety. This molecular architecture enables UV light-induced covalent crosslinking to proximal biomolecules followed by streptavidin-based enrichment and detection.

Molecular Formula C28H39F3N6O6S
Molecular Weight 644.7 g/mol
CAS No. 2845211-64-3
Cat. No. B12377432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG3-CONH-Ph-CF3-diazirine
CAS2845211-64-3
Molecular FormulaC28H39F3N6O6S
Molecular Weight644.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2
InChIInChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1
InChIKeyDYDRORMEQWOQIZ-HWBMXIPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Biotin-PEG3-CONH-Ph-CF3-diazirine for Photoaffinity Labeling: Procurement Guide and CAS 2845211-64-3 Specifications


Biotin-PEG3-CONH-Ph-CF3-diazirine (CAS 2845211-64-3) is a trifunctional photoaffinity probe integrating a biotin affinity handle, a polyethylene glycol (PEG3) solubility linker, and a para-substituted 3-trifluoromethyl-3-phenyldiazirine (TPD) photoreactive moiety [1]. This molecular architecture enables UV light-induced covalent crosslinking to proximal biomolecules followed by streptavidin-based enrichment and detection. The compound has been validated in peer-reviewed research for nanoscale protein environment mapping on live cell surfaces [2].

Why Generic Substitution Fails for Biotin-PEG3-CONH-Ph-CF3-diazirine (CAS 2845211-64-3) in Photoaffinity Labeling Workflows


Photoaffinity probes containing different photoreactive groups, PEG linker lengths, or diazirine substituents exhibit fundamentally distinct photochemical behaviors, labeling efficiencies, and water tolerances that preclude simple interchange. Direct comparative studies demonstrate that benzophenone-based probes show markedly weaker photo-crosslinking activity than diazirine-based probes, with one study concluding benzophenone was inappropriate as a photo-affinity group whereas diazirine was effective [1]. Furthermore, alkyl diazirines and aryl trifluoromethyl diazirines differ in their reactive intermediates—alkyl variants proceed via pH-dependent diazo intermediates that preferentially label acidic residues, while aryl-fluorodiazirines react primarily through carbene insertion [2]. These mechanistic differences directly impact target identification specificity in complex biological samples.

Quantitative Differentiation Evidence for Biotin-PEG3-CONH-Ph-CF3-diazirine: Comparator-Based Performance Metrics


Aryl Trifluoromethyl Diazirine Exhibits Ambient Light Stability Advantages Over Alkyl Diazirine Photolabels

The 3-trifluoromethyl-3-phenyldiazirine (TPD) moiety in Biotin-PEG3-CONH-Ph-CF3-diazirine demonstrates thermal and chemical stability in the dark up to 75°C for at least 30 minutes in 1 M acid or base [1]. In contrast, traditional 3-trifluoromethyl-3-phenyldiazirine undergoes decomposition even under ambient light due to photolability of the strained diazirine ring [2]. Recent work has developed ambient light-stable variants via electron-withdrawing heterocyclic ring substitutions, which maintain equivalent photolabeling efficiency while significantly improving laboratory handling robustness [3].

Photoaffinity labeling Diazirine photochemistry Probe stability

TPD-Based Probes Demonstrate Improved Labeling Efficiency Over Benzophenone in Complex Biological Samples

A head-to-head comparison of a TPD-based SecinH3 photoaffinity probe versus a benzophenone-based analog revealed that the TPD probe exhibited improved labeling efficiency and was more suitable for photoaffinity labeling in complex biological samples [1]. This finding aligns with broader cross-study evidence: benzophenone showed much weaker photo-crosslinking activity than diazirine in click chemistry probe applications, leading investigators to conclude that benzophenone is inappropriate as a photo-affinity group whereas diazirine is effective [2]. In glycolipid photoaffinity probe studies, diazirine-based probes were more effective than benzophenone-based probes in competitive ligand binding assays [3].

Photoaffinity labeling Target identification Crosslinking efficiency

Aryl-Fluorodiazirines React via Carbene Intermediates, While Alkyl Diazirines Preferentially Label Acidic Residues via Diazo Pathway

Systematic evaluation of diazirine labeling preferences revealed that alkyl diazirines exhibit preferential labeling of acidic amino acids (aspartate and glutamate) in a pH-dependent manner characteristic of a reactive alkyl diazo intermediate. In contrast, aryl-fluorodiazirines (including TPD moieties like that in Biotin-PEG3-CONH-Ph-CF3-diazirine) show labeling patterns reflecting reaction primarily through a carbene intermediate [1]. This mechanistic divergence explains why alkyl diazirine probes preferentially enrich highly acidic proteins or those embedded in membranes, whereas aryl diazirines provide broader, less biased labeling profiles.

Photoaffinity labeling Reaction mechanism Amino acid selectivity

PEG3 Linker Provides Balanced Solubility and Minimal Steric Hindrance Compared to PEG4 or PEG2 Variants

Biotin-PEG3-CONH-Ph-CF3-diazirine employs a discrete PEG3 linker (three ethylene oxide units) which provides a balance between aqueous solubility enhancement and minimal steric hindrance during streptavidin pull-down . While systematic comparative studies between PEG3, PEG4, and PEG2 linkers in diazirine probes are limited in the primary literature, PEG3 is the linker length employed in the published validation study using this exact compound for EGFR and c-MET protein environment mapping [1]. PEG-based linkers generally increase water solubility of modified molecules and reduce non-specific adsorption compared to alkyl spacers [2]. The PEG3 length is specifically noted as providing optimal solubility and minimal steric hindrance for this application .

PEG linker Solubility optimization Bioconjugation

Carbene-Derived from TPD Shows Higher Water Tolerance and Uniform Crosslinking Products Versus Nitrene from Aryl Azides

Comparative analysis of four photoactivatable probes (aryl azide, aryl diazirine, α-diazocarbonyl, benzophenone) using the pentapeptide thymopentin model system demonstrated that TPD (p-(3-trifluoromethyl)diazirinophenylalanine) is a highly potent carbene-precursor that transforms easily into uniform crosslinking products by smooth photolysis [1]. While the TPD-derived carbene shows high electrophilicity and tendency to react with water, the 4-azidobenzoyl (aryl azide) group produced non-uniform irradiation products through rearrangement pathways [1]. The covalent bond formed by diazirine-derived carbene is more stable than bonds formed by nitrene derived from photoreactive azides . TPD probes demonstrate higher crosslinking efficiency than alkyl diazirine probes when reacted with a single binding protein [2].

Photoaffinity labeling Carbene chemistry Crosslinking uniformity

Validated Research Applications and Procurement Scenarios for Biotin-PEG3-CONH-Ph-CF3-diazirine (CAS 2845211-64-3)


Live-Cell Surface Protein Microenvironment Mapping

Biotin-PEG3-CONH-Ph-CF3-diazirine has been specifically validated for nanoscale mapping of EGFR and c-MET protein environments on lung cancer cell surfaces using therapeutic antibody photocatalyst conjugates [1]. The compound enables UV-induced covalent labeling of proteins within the immediate vicinity of antibody-bound targets, followed by streptavidin enrichment for LC-MS/MS identification. This application leverages the TPD moiety's carbene-based reactivity for uniform crosslinking [2] and the PEG3 linker's solubility profile for live-cell compatibility [1].

Target Identification in Complex Biological Samples Requiring High Labeling Efficiency

For target deconvolution studies where labeling efficiency is paramount, Biotin-PEG3-CONH-Ph-CF3-diazirine provides advantages over benzophenone-based alternatives. Head-to-head studies confirm that TPD-based probes exhibit improved labeling efficiency in complex biological samples compared to benzophenone probes [3]. This compound should be prioritized when working with low-abundance targets or when minimal probe concentration is required to avoid perturbing native protein interactions [3].

Proteome-Wide Interaction Mapping Requiring Unbiased Amino Acid Labeling

When experimental objectives demand unbiased coverage of the proteome without preferential enrichment of acidic amino acid residues, aryl-fluorodiazirine probes are preferred over alkyl diazirine alternatives. Biotin-PEG3-CONH-Ph-CF3-diazirine's TPD moiety reacts primarily through carbene intermediates, providing broader labeling profiles, whereas alkyl diazirines preferentially label aspartate and glutamate residues via pH-dependent diazo intermediates [4]. This distinction is critical for accurate target identification in unbiased chemoproteomics workflows.

Workflows Requiring Robust Ambient Light Handling Stability

For laboratories where probe synthesis, purification, or experimental setup occurs under ambient lighting conditions, aryl trifluoromethyl diazirine-based probes offer superior handling characteristics. While traditional TPD compounds show some ambient light photolability, recent advances in electron-withdrawing substitutions have produced ambient light-stable variants that maintain equivalent photolabeling efficiency [5]. Biotin-PEG3-CONH-Ph-CF3-diazirine's phenyl-substituted TPD core provides a balance between photoreactivity and practical handling stability [5].

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